![molecular formula C57H92O25 B3026585 Pseudoproto Pb CAS No. 102100-46-9](/img/structure/B3026585.png)
Pseudoproto Pb
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Overview
Description
Molecular Structure Analysis
The molecular weight of Pseudoproto Pb is 1177.3 g/mol . The compound has a complex structure involving multiple hydroxy and methyloxan groups . Unfortunately, a 3D structure could not be generated due to the large number of atoms and undefined stereo centers .Physical And Chemical Properties Analysis
Pseudoproto Pb has a molecular weight of 1177.3 g/mol and a complex structure involving multiple hydroxy and methyloxan groups . It has 14 hydrogen bond donor counts .Scientific Research Applications
- Pseudoproto-Pb has demonstrated cytotoxic effects against cancer cells. For instance, it exhibited potential cytotoxicity against HepG2 cells .
- Researchers have explored its inhibitory effects on specific cancer pathways, including Bcl-2, Bax, and Caspase-3 .
- Pseudoproto-Pb is a steroid glycoside compound. It falls within the diosgenin skeleton, which is relevant for understanding plant-based steroidal compounds .
- Recent research has employed molecular docking and dynamic simulation analyses to identify phytocompounds from Paris polyphylla (including Pseudoproto-Pb) as potential inhibitors for HER2 and VEGFR2 .
Anticancer Potential
Steroid Glycoside Research
Molecular Docking and Inhibition Studies
Natural Nanoparticle Synthesis
Mechanism of Action
Target of Action
Pseudoproto Pb, also known as Pseudoproto-Pb, is a compound that has been identified as a potential inhibitor for the HER2 and VEGFR2 cancer genes . These genes play a crucial role in cell growth and proliferation, and their overexpression is often associated with certain types of cancer .
Mode of Action
The mode of action of Pseudoproto Pb involves its interaction with the HER2 and VEGFR2 targets. It has been suggested that Pseudoproto Pb binds to these targets, thereby inhibiting their activity . This interaction and the resulting changes can lead to a decrease in cell proliferation and potentially to the death of cancer cells .
Biochemical Pathways
The biochemical pathways affected by Pseudoproto Pb are those associated with the HER2 and VEGFR2 genes. By inhibiting these genes, Pseudoproto Pb can disrupt the signaling pathways that promote cell growth and proliferation . The downstream effects of this disruption can include a reduction in tumor growth and size .
Result of Action
The result of Pseudoproto Pb’s action is a potential decrease in the growth and proliferation of cancer cells. This is achieved through its inhibitory effect on the HER2 and VEGFR2 genes . In addition, Pseudoproto Pb has been shown to have potential cytotoxic effects against HepG2 cells .
properties
IUPAC Name |
2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92O25/c1-21(20-72-51-43(67)41(65)38(62)33(18-58)78-51)8-11-31-22(2)35-32(77-31)17-30-28-10-9-26-16-27(12-14-56(26,6)29(28)13-15-57(30,35)7)76-55-50(82-53-45(69)40(64)37(61)24(4)74-53)47(71)49(34(19-59)79-55)81-54-46(70)42(66)48(25(5)75-54)80-52-44(68)39(63)36(60)23(3)73-52/h9,21,23-25,27-30,32-55,58-71H,8,10-20H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQNTRCEDPVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8C(=C(O9)CCC(C)COC1C(C(C(C(O1)CO)O)O)O)C)C)C)CO)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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